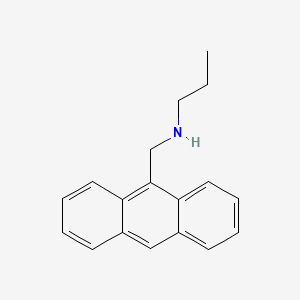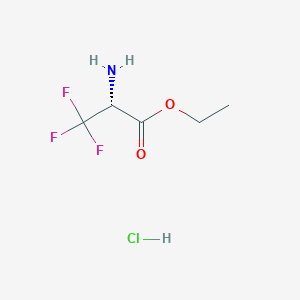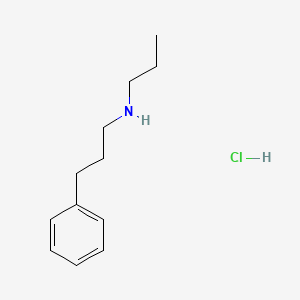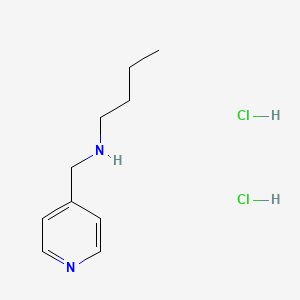![molecular formula C14H21NO B6344114 Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine CAS No. 1240590-96-8](/img/structure/B6344114.png)
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine, commonly referred to as BMPA, is a chemical compound that has a wide range of applications in scientific research. It is an amine with a wide array of properties that make it an ideal compound for use in laboratory experiments. BMPA has been used in a variety of experiments, including studies on the biochemical and physiological effects of various compounds. In
Scientific Research Applications
Reaction with Other Compounds and Polymer Modification
- A reaction involving Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine, such as methyl 2-(4-allyl-2-methoxyphenoxy)acetate, with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol led to the formation of butyl esters and the corresponding acid amides, demonstrating its role in complex organic syntheses (Novakov et al., 2017).
- Poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through the reaction with various aliphatic and aromatic amines including this compound to form amine-treated polymers, enhancing their thermal stability and showing potential medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Applications in Organic Electronics
- An amine-based, alcohol-soluble fullerene derivative was applied successfully as an acceptor and cathode interfacial material in polymer solar cells, demonstrating the potential utility of this compound derivatives in organic electronics for enhancing electron mobility and power conversion efficiency (Lv et al., 2014).
Structural and Chemical Studies
- The structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a compound related to this compound, was analyzed using X-ray crystallography, spectroscopy, and quantum chemical calculations, indicating the importance of methoxy substitution for stabilization and interaction in the crystal lattice (Venkatesan et al., 2016).
Synthetic Chemistry and Drug Precursor Applications
- A compound structurally related to this compound was synthesized as an intermediate in the development of Levetiracetam, demonstrating its role in the synthesis of pharmaceuticals (Raju et al., 2014).
Mechanism of Action
Target of Action
The primary target of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine, also known as MFCD16810397, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
MFCD16810397 acts as a selective STAT3 inhibitor . It interacts with STAT3, inhibiting its activation and subsequent transcriptional activity. This results in the downregulation of various genes that are under the control of STAT3.
Biochemical Pathways
The inhibition of STAT3 by MFCD16810397 affects several biochemical pathways. Primarily, it impacts the JAK-STAT signaling pathway , which is involved in processes like cell proliferation, differentiation, and apoptosis . By inhibiting STAT3, MFCD16810397 can disrupt these processes, leading to potential therapeutic effects.
Result of Action
The inhibition of STAT3 by MFCD16810397 leads to a reduction in the expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . Additionally, it reduces the generation of amyloid-beta (Aβ) , a protein involved in Alzheimer’s disease . These molecular and cellular effects could potentially be harnessed for therapeutic purposes.
properties
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13/h5-10,15H,3-4,11-12H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRDYILQCFQSKQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6344032.png)

![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)
amine hydrochloride](/img/structure/B6344067.png)
![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)




![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)